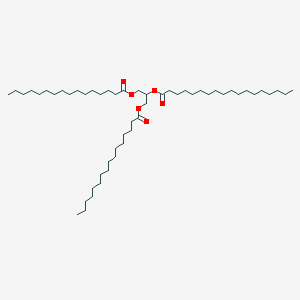

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol

Overview

Description

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol is a triacylglycerol compound with the molecular formula C53H102O6 . It is composed of two palmitic acid molecules and one stearic acid molecule esterified to a glycerol backbone. This compound is commonly found in various natural fats and oils and is known for its unique physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid and stearic acid). The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to accelerate the reaction rate. The process may also include purification steps such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.

Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.

Major Products Formed:

Oxidation: Peroxides and aldehydes.

Hydrolysis: Glycerol, palmitic acid, and stearic acid.

Transesterification: Methyl or ethyl esters of palmitic and stearic acids.

Scientific Research Applications

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.

Biology: Investigated for its role in cellular lipid metabolism and membrane structure.

Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.

Mechanism of Action

The mechanism of action of 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol involves its interaction with cellular membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol: Similar in structure but with different positional isomers.

1,3-Dipalmitoyl-2-oleoyl-glycerol: Contains oleic acid instead of stearic acid at the sn-2 position.

1,2-Dipalmitoyl-rac-glycerol: Lacks the stearic acid component.

Uniqueness: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol is unique due to its specific combination of palmitic and stearic acids, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in various applications .

Biological Activity

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol (DPSG) is a triacylglycerol (TAG) characterized by the presence of palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position. This unique structure influences its biological activity, particularly in digestion, absorption, and potential health implications. This article reviews the current understanding of DPSG's biological activity, supported by relevant research findings and case studies.

- Chemical Formula : C53H102O6

- Molecular Weight : 494.44 g/mol

- CAS Number : 2177-97-1

DPSG is categorized under triacylglycerols and exhibits distinct physical properties that influence its functionality in biological systems.

In Vitro Studies

Recent studies have investigated the digestion and absorption properties of DPSG using in vitro models. The digestion process involves enzymatic hydrolysis by pancreatic lipase, leading to the release of free fatty acids (FFAs) and monoacylglycerols. A study highlighted that DPSG-rich lipids exhibited varied digestion rates depending on the presence of bile salts and other digestive enzymes.

Key Findings:

- Cell Viability : Caco-2 cell viability was assessed to evaluate cytotoxicity during digestion. The study found that bile salts and pancreatin did not exhibit significant cytotoxic effects at lower concentrations (IC50 values were 0.22 mM for bile salts) but decreased cell viability at higher concentrations .

- Fatty Acid Release : Upon digestion, significant amounts of FFAs were released, with concentrations exceeding 2.95 mM disrupting tight junctions in Caco-2 cells, indicating potential cytotoxicity related to lipid digestion products .

Table 1: IC50 Values for Various Compounds Affecting Caco-2 Cell Viability

| Compound | IC50 Value (mM) |

|---|---|

| Bile Salts | 0.22 |

| Pancreatin | 0.22 |

| Oleic Acid | 1.47 |

Health Effects

The health implications of dietary intake of DPSG are significant due to its fatty acid composition. Palmitic acid has been associated with various metabolic effects, including insulin resistance and inflammation.

Case Studies:

- A study involving rats showed that levels of DPSG decreased in conditions of energy depletion induced by reduced food intake, suggesting a role in energy metabolism and storage .

- Another investigation indicated that palmitic acid could induce apoptosis in Caco-2 cells through activation of caspase pathways, highlighting potential risks associated with high dietary intake of saturated fats like those found in DPSG .

The mechanisms through which DPSG exerts its biological effects include:

- Lipid Metabolism : As a source of FFAs, DPSG influences lipid metabolism pathways that are critical for energy homeostasis.

- Cell Signaling : The release of FFAs from DPSG can activate various signaling pathways involved in inflammation and metabolic regulation.

Properties

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJMBNGGFSPTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:0/18:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0043913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.